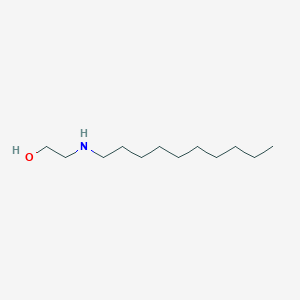

N-Decylaminoethanol

Overview

Description

2-(Decylamino)ethanol, also known as N-Decylaminoethanol, is a compound with the molecular formula C12H27NO . It has a molecular weight of 201.35 g/mol .

Synthesis Analysis

While specific synthesis methods for 2-(Decylamino)ethanol were not found in the search results, it’s worth noting that alcohols like this can often be synthesized from carbon nucleophiles and ketones . An alkynide ion could potentially be used as the nucleophile that reacts with the ketone .Molecular Structure Analysis

The molecular structure of 2-(Decylamino)ethanol consists of a long carbon chain (decyl) attached to an aminoethanol group . The InChI representation of the molecule isInChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 . Physical and Chemical Properties Analysis

2-(Decylamino)ethanol has several computed properties. It has a molecular weight of 201.35 g/mol, an XLogP3-AA of 3.6, and a topological polar surface area of 32.3 Ų . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 11 rotatable bonds . The exact mass is 201.209264485 g/mol .Scientific Research Applications

CO2 Capture Efficiency

2-(Decylamino)ethanol is related to a family of secondary amines, such as 2-(methylamino)ethanol and 2-(butylamino)ethanol, which have been studied for their CO2 capture efficiency. These amines react with CO2 at moderate temperatures, forming carbonated species without any additional solvent. This makes them efficient for CO2 capture in both batch and continuous cycles, showing over 90% capture efficiency in certain conditions (Barzagli, Mani, & Peruzzini, 2016).

Catalytic Activity

A study on the oxidative carbonylation of ethanol to diethyl carbonate (DEC) investigated catalysts like PdCl2 on carbon nanofibers and activated carbon. Though not directly mentioning 2-(Decylamino)ethanol, it's relevant due to the involvement of ethanol in the process. The study highlights the importance of support structure and treatment on catalyst dispersion and activity for DEC synthesis (Briggs et al., 2010).

Fluorescent Substrate Development

2-(Dansylamino)ethanol, a related compound, has been used to develop fluorescent substrates such as 2-(dansylamino)ethyl triphosphate. This substrate, used in biochemical studies, shows similarities in chemical behavior and potential applications in research involving heavy meromyosin-ATPase (Onodera & Yagi, 1971).

Electrochemiluminescence Systems

Studies involving 2-(dibutylamino)ethanol have demonstrated its effectiveness in electrochemiluminescence (ECL) systems, such as the Ru(bpy)3^2+/DBAE ECL system. This suggests potential applications in analytical chemistry, including the development of sensitive detection methods (Xue et al., 2009).

Chemistry Education

Utilizing ethanol as an alternative and renewable energy source, educational approaches in chemistry have been explored. This includes teaching the societal dimension of chemistry through lessons based on bioethanol usage, indirectly relating to 2-(Decylamino)ethanol's broader chemical family (Feierabend & Eilks, 2011).

Hydrogen Production

Research on the use of ethanol in the combined production and purification of hydrogen by redox processes highlights another area of application. This process, using ethanol at high temperatures, indicates the potential for 2-(Decylamino)ethanol and similar compounds in renewable energy technologies (Hormilleja et al., 2014).

Protective Group in Polymer Chemistry

2-(Pyridin-2-yl)ethanol, a compound similar to 2-(Decylamino)ethanol, has been used as a protecting group for carboxylic acids in polymer chemistry. This suggests potential applications of 2-(Decylamino)ethanol in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).

Biochemical Analysis

Biochemical Properties

2-(Decylamino)ethanol is known for its role in the antileishmanial activity of lipidic amino alcohols . It interacts with the membrane lipids of the parasite Leishmania, which are parasitic protozoans that can cause ulcerative skin diseases in vertebrates .

Cellular Effects

It is known that lipidic amino alcohols, such as 2-(Decylamino)ethanol, interact with the membrane lipids of parasites, suggesting that it may influence cell function by altering membrane properties .

Molecular Mechanism

It is known to be involved in the antileishmanial activity of lipidic amino alcohols, suggesting that it may exert its effects at the molecular level by interacting with membrane lipids .

Properties

IUPAC Name |

2-(decylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNIZPXBKOEEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398898 | |

| Record name | 2-(decylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15196-28-8 | |

| Record name | 2-(decylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

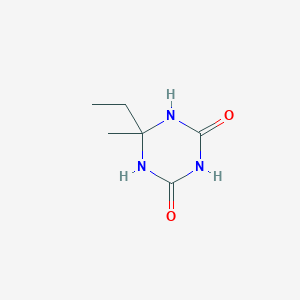

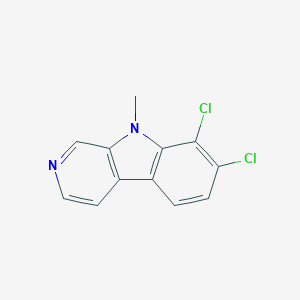

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B123303.png)